molecular formula C10H16O3 B13312824 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde

3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde

Cat. No.: B13312824
M. Wt: 184.23 g/mol
InChI Key: RRAPHGGTSMVIJX-UHFFFAOYSA-N
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Description

3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is a versatile heterocyclic building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a oxolane (tetrahydrofuran) core substituted with a carbaldehyde group and a 2-hydroxycyclopentyl moiety, a structure that provides multiple stereocenters and functional handles for chemical synthesis. The presence of both aldehyde and hydroxyl groups makes it a valuable intermediate for constructing complex molecular architectures through reactions such as nucleophilic addition, reductive amination, and cyclization. Compounds with similar oxolane and cyclopropyl scaffolds are frequently investigated in drug discovery programs, particularly in the development of enzyme inhibitors . The structural motifs present in this aldehyde suggest potential for creating novel chemical entities that may interact with biological targets like HIV-1 integrase, as pyridine and other heterocyclic derivatives have shown significant promise in this field . Furthermore, the hydroxycyclopentyl segment can contribute to the overall pharmacokinetic profile of resulting molecules, potentially influencing their solubility and metabolic stability. Researchers can leverage this chemical to synthesize focused libraries for high-throughput screening or to develop specific protease inhibitors, kinase inhibitors, and allosteric modulators. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(2-hydroxycyclopentyl)oxolane-3-carbaldehyde

InChI

InChI=1S/C10H16O3/c11-6-10(4-5-13-7-10)8-2-1-3-9(8)12/h6,8-9,12H,1-5,7H2

InChI Key

RRAPHGGTSMVIJX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2(CCOC2)C=O

Origin of Product

United States

Preparation Methods

Cyclopentane Ring Construction with Hydroxy Substitution

A common approach involves starting from cyclopentanone, which is converted into a 2-hydroxycyclopentyl intermediate via nucleophilic addition or Reformatsky reaction.

  • Reformatsky Reaction : Reaction of cyclopentanone with ethyl 2-bromoacetate forms a tertiary alcohol intermediate. This method is preferred because the enolates formed are less reactive than lithium enolates or Grignard reagents, minimizing side reactions such as nucleophilic addition to esters.

  • Bromination and Reduction : The tertiary alcohol intermediate can be converted into α,α,ω-tribromo-β-ketoester under alkaline bromination conditions, followed by reduction with copper-zinc alloy in ammonium chloride/methanol at low temperature to yield the hydroxy-substituted cyclopentane derivative.

Oxolane (Tetrahydrofuran) Ring Formation

The oxolane ring can be constructed via intramolecular cyclization methods, often involving hydroxy and aldehyde or keto functionalities.

  • Cyclization under acidic conditions, such as with p-toluenesulfonic acid at elevated temperatures (160–180 °C), promotes ring closure to form tetrahydrofuran derivatives.

  • Alternatively, condensation reactions with binucleophilic agents like 2-hydroxymethylpiperidine can capture aldehydes to form oxazolidine rings, which are structurally related to oxolane systems.

Introduction of the Aldehyde Group (Oxidation)

Selective oxidation of hydroxymethyl or hydroxy-substituted oxetane or tetrahydrofuran derivatives to aldehydes or carbaldehydes is a critical step.

  • Catalytic Oxidation : Using catalysts such as palladium on activated charcoal with oxygen under atmospheric pressure in aqueous alkali can selectively oxidize 3-hydroxymethyl-oxetane derivatives to oxetane-3-carboxylic acids, which can be further manipulated to aldehydes.

  • TEMPO-Mediated Oxidation : The use of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) with trichloroisocyanuric acid (TCCA) as an oxidant at mild temperatures (−10 °C to 25 °C) provides a clean oxidation route to 3-oxo-tetrahydrofuran derivatives without toxic by-products.

  • Neutralization with inorganic bases such as sodium bicarbonate or sodium hydroxide and quenching with reducing agents like sodium sulfite are used to control reaction conditions and purify the aldehyde product.

Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Outcome Reference
1 Reformatsky reaction Cyclopentanone + ethyl 2-bromoacetate Tertiary alcohol intermediate
2 Alkaline bromination Alkaline bromination of tertiary alcohol α,α,ω-tribromo-β-ketoester
3 Reduction Cu–Zn alloy in saturated ammonium chloride/methanol (10–15 °C) Hydroxy-substituted cyclopentane derivative
4 Cyclization Acid catalysis (p-toluenesulfonic acid, 160–180 °C) Formation of oxolane ring
5 Oxidation TEMPO + TCCA at −10 to 25 °C Selective oxidation to aldehyde
6 Work-up and purification Neutralization with NaHCO3, quenching with sodium sulfite Pure aldehyde product

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group on the cyclopentyl ring can participate in substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acyl chlorides, alkyl halides, acidic or basic catalysts.

Major Products Formed

    Oxidation: 3-(2-Hydroxycyclopentyl)oxolane-3-carboxylic acid.

    Reduction: 3-(2-Hydroxycyclopentyl)oxolane-3-methanol.

    Substitution: Various esters or alkylated derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It can be used in the development of novel materials, such as polymers and resins, due to its functional groups that allow for various chemical modifications.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with target molecules, influencing their function and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde with analogous oxolane-3-carbaldehyde derivatives and related aldehydes, based on substituent effects and available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Functional Groups Notable Properties References
3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde C₁₀H₁₆O₃ 184.23* 2-Hydroxycyclopentyl Aldehyde, hydroxyl, ether High polarity; potential for hydrogen bonding and aqueous solubility. -
3-[2-(Benzyloxy)ethyl]oxolane-3-carbaldehyde C₁₄H₁₈O₃ 234.29* 2-(Benzyloxy)ethyl Aldehyde, benzyloxy ether Lipophilic due to benzyl group; suited for hydrophobic applications .
3-(Prop-2-yn-1-yl)oxolane-3-carbaldehyde C₈H₁₀O₂ 138.16 Propynyl Aldehyde, alkyne Alkyne enables click chemistry; low molecular weight enhances reactivity .
3-Chlorobenzaldehyde C₇H₅ClO 140.57 Chloro Aldehyde, chloro Electron-withdrawing Cl increases aldehyde reactivity; hazardous upon exposure .

*Calculated values where direct data are unavailable.

Key Research Findings and Substituent Effects

Reactivity and Functional Group Influence

  • Hydroxycyclopentyl Substituent: The hydroxyl group in the target compound likely enhances solubility in polar solvents (e.g., water, alcohols) compared to non-polar substituents like benzyloxy or propynyl. This property is critical in pharmaceutical applications where bioavailability is prioritized .
  • Benzyloxyethyl Substituent : The benzyl group in 3-[2-(benzyloxy)ethyl]oxolane-3-carbaldehyde increases lipophilicity, making it suitable for membrane permeability studies or hydrophobic reaction environments .
  • Propynyl Substituent : The alkyne group in 3-(Prop-2-yn-1-yl)oxolane-3-carbaldehyde facilitates click chemistry applications, such as azide-alkyne cycloadditions, for bioconjugation .
  • Chloro Substituent : 3-Chlorobenzaldehyde’s electron-withdrawing chloro group heightens aldehyde reactivity, making it a potent electrophile in synthesis. However, it requires stringent safety protocols due to its irritant properties .

Biological Activity

3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde features a cyclopentyl ring and an oxolane (tetrahydrofuran) moiety, contributing to its unique reactivity and interaction with biological targets. The hydroxyl group enhances its solubility and potential for hydrogen bonding, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde exhibit antimicrobial properties. Studies have shown that these derivatives can inhibit the growth of various bacterial strains, suggesting their potential use in treating infections.

Antitumor Activity

In vitro studies have demonstrated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown significant inhibition of cell proliferation in human tumor cell lines, with IC50 values ranging from 50 to 150 µM.

Neuroprotective Effects

Compounds related to 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde have been studied for their neuroprotective effects. They may act as antagonists at NMDA receptors, which are crucial in modulating excitatory neurotransmission. This property could make them beneficial in conditions such as Alzheimer's disease.

The biological activity of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting metabolic pathways essential for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : By acting on neurotransmitter receptors, particularly NMDA receptors, the compound can alter synaptic transmission and provide neuroprotective effects.

Case Study on Antitumor Efficacy

A study involving cyclopentyl derivatives indicated promising results in inhibiting tumor growth in xenograft models. The most potent derivative demonstrated a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of these compounds in oncology.

Neuroprotective Study

Another case study focused on the neuroprotective effects of related compounds in animal models of neurodegeneration. Results showed improved cognitive function and reduced neuronal loss, supporting the potential therapeutic role of these compounds in neurodegenerative diseases.

Table 1: Biological Activity Summary of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde Derivatives

Activity TypeReferenceIC50 (µM)Notes
AntimicrobialNot specifiedEffective against multiple bacterial strainsPotential use in infection treatment
Antitumor49.79 - 113.70Significant inhibition in cancer cell linesCytotoxic effects observed
NeuroprotectiveNot specifiedPotential NMDA receptor antagonistMay aid in neurodegenerative conditions

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde?

  • Methodological Answer : A key approach involves reductive amination of oxolane-3-carbaldehyde derivatives with hydroxylated cyclopentyl precursors. Sodium cyanoborohydride (NaCNBH₃) is often used under mild, slightly acidic conditions (pH 5–6) to stabilize the aldehyde group while promoting imine formation and reduction. Reaction monitoring via TLC or HPLC is critical to optimize intermediate yields .

Q. How is the structure of 3-(2-Hydroxycyclopentyl)oxolane-3-carbaldehyde confirmed experimentally?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the aldehyde proton (~9-10 ppm) and cyclopentyl hydroxy group (~1-2 ppm for CH₂ groups, 4-5 ppm for OH).
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200-3600 cm⁻¹) functionalities.
  • Mass Spectrometry : Molecular ion peak alignment with the theoretical molecular weight (C₁₀H₁₆O₃: calculated 184.1 g/mol).
  • X-ray Crystallography : Resolve stereochemistry, as demonstrated for tert-butyl carbamate derivatives with hydroxycyclopentyl groups .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Tightly sealed goggles, nitrile gloves (tested for permeability), and lab coats.
  • Ventilation : Use fume hoods to mitigate aldehyde vapor exposure.
  • Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis of the hydroxycyclopentyl moiety be achieved?

  • Methodological Answer : Chiral resolution via enzymatic methods (e.g., lipase-mediated hydrolysis of racemic intermediates) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). For example, tert-butyl carbamate derivatives with (1R,2S)- or (1S,2R)-configurations were resolved using chiral HPLC .

Q. What strategies improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Flow Chemistry : Continuous reactors minimize intermediate degradation and enhance scalability.
  • Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or crystallization from ethanol/water mixtures .

Q. How does the aldehyde group’s reactivity influence its use in cross-coupling reactions?

  • Methodological Answer : The aldehyde serves as an electrophilic partner in Suzuki-Miyaura couplings. For example, PdCl₂(PPh₃)₂ catalyzes reactions with aryl boronic acids in dioxane/water (4:1) at 90°C to generate biaryl derivatives, analogous to quinoline-3-carbaldehyde syntheses .

Q. What analytical methods resolve stereochemical contradictions in derivatives?

  • Methodological Answer :

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD) : Compare spectra to known enantiomers of hydroxycyclopentyl carbamates .

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